molecular formula C29H40Br2 B031703 9,9-Dioctyl-2,7-dibromofluorene CAS No. 198964-46-4

9,9-Dioctyl-2,7-dibromofluorene

Cat. No. B031703
CAS RN: 198964-46-4
M. Wt: 548.4 g/mol
InChI Key: CYKLQIOPIMZZBZ-UHFFFAOYSA-N
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Description

9,9-Dioctyl-2,7-dibromofluorene (CAS number 198964-46-4) is used for the synthesis of polymer semiconductors, engaging either Suzuki coupling or Stille coupling reactions . It is also used as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability .


Synthesis Analysis

The synthesis of 9,9-Dioctyl-2,7-dibromofluorene involves the reaction of 1-bromo-tetradecane with potassium tert.-butoxide and 2,7 dibromo fluorenes in THF solution under nitrogen protection . The reaction is carried out at normal temperature for 3 hours. After the reaction, the product is extracted with ethyl acetate, dried with anhydrous magnesium sulfate, and the residual solvent is removed by oil pump extraction .


Molecular Structure Analysis

The molecular formula of 9,9-Dioctyl-2,7-dibromofluorene is C29H40Br2 . It has a molecular weight of 548.44 g/mol . The structure of the molecule can be represented by the SMILES string CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC .


Chemical Reactions Analysis

9,9-Dioctyl-2,7-dibromofluorene can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .


Physical And Chemical Properties Analysis

9,9-Dioctyl-2,7-dibromofluorene is a solid with a melting point of 59-63 °C (lit.) . It has a molecular weight of 548.4 g/mol and a XLogP3-AA value of 13.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has 14 rotatable bonds .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

9,9-Dioctyl-2,7-dibromofluorene: is utilized in the synthesis of materials for OLEDs. These diodes are used in creating high-definition display screens with vibrant colors and deep blacks. The compound serves as a precursor for donor-acceptor type photoelectrical materials that are essential in the light-emitting layers of OLEDs .

Organic Photovoltaics (OPVs)

In the field of renewable energy, this compound is instrumental in developing OPVs. It acts as a building block for semiconducting polymers that convert solar energy into electrical energy, contributing to the advancement of solar cell technology .

Organic Field-Effect Transistors (OFETs)

9,9-Dioctyl-2,7-dibromofluorene: is a key reactant in the production of semiconducting polymers for OFETs. These transistors are crucial components in flexible electronics and sensors, offering the potential for lightweight and bendable electronic devices .

Polymer Semiconductors

The compound is used for synthesizing polymer semiconductors through Suzuki or Stille coupling reactions. These semiconductors are vital for the development of electronic devices that require materials with high charge-carrier mobility and good processability .

Interface Layer Materials for Organic Electronics

As an intermediate for polymeric light-emitting diodes, 9,9-Dioctyl-2,7-dibromofluorene is also applied in interface layers of organic electronics. These layers improve the performance and stability of electronic devices by facilitating better charge injection and transport .

Electroluminescence

Alkyl-substituted polyfluorenes derived from this compound exhibit pure blue and efficient electroluminescence. This property is harnessed in the creation of display applications, particularly for devices that require a pure blue light source .

Synthesis of Low Band Gap Polymers

The compound contributes to the synthesis of low band gap polymers, which are essential for creating materials that absorb light over a wide spectrum. These polymers are used in applications such as photodetectors and sensors .

Development of Blue and White Emitting Diodes

Research has leveraged 9,9-Dioctyl-2,7-dibromofluorene in the synthesis of fluorene-based copolymers for blue and white emitting diodes. These diodes are significant for lighting and display technologies that require a broad range of color outputs .

Safety And Hazards

In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Relevant Papers

There are several papers related to 9,9-Dioctyl-2,7-dibromofluorene. For example, one paper discusses the synthesis of 9,9-disubstituted alkyl-2,7-dibromofluorene . Another paper discusses the synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis . There is also a paper on the rational design of semiconducting polymer poly[(9,9-dioctylfluorenyl-2 .

properties

IUPAC Name

2,7-dibromo-9,9-dioctylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKLQIOPIMZZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

286438-50-4
Record name 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286438-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60410565
Record name 9,9-Dioctyl-2,7-dibromofluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dioctyl-2,7-dibromofluorene

CAS RN

198964-46-4
Record name 9,9-Dioctyl-2,7-dibromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9-di-n-octylfluorene
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Synthesis routes and methods I

Procedure details

To a solution of 28.5 g (88 mmol) 2,7-dibromofluorene in 800 mL THF was added 8.8 g (220 mmol) sodium hydride (60%) in several portions at room temperature. The mixture was heated at 60° C. and 43 g (220 mmol) bromooctane in 200 mL THF was added dropwisely into the mixture and refluxed overnight. The mixture was concentrated and diluted with water, and then extracted with diethyl ether. After washing with brine, the ether solution was dried over anhydrous MgSO4 and the ether was then removed by evaporation. This crude solid was purified by a silica chromography with hexane and recrystallized from ethanol to give white solid (36.3 g, yield 75.3%, mp. 52˜54° C.). 1H NMR (500 MHz, CDCl3), δ (ppm): 7.51 (2H, d), 7.44 (2H, d), 7.41 (2H, s), 1.89 (4H, m), 1.02˜1.20 (20H, m), 0.81 (6H, t), 0.56 (4H, m).
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
75.3%

Synthesis routes and methods II

Procedure details

2,7-di bromo fluorene (25 g, 77 mmol), octylbromide (44.7 g, 0.596 mols), sodium hydroxide (37.5 g, 0.937 mols), and tetrabutyl ammonium bromide (0.5 g, 1.55 mmol) were dissolved in dimethyl sulfoxide (75 ml)-water (37.5 ml) mixed solvent. It was kept warm at 80° C. for 6 hours. After cooling, toluene (100 ml) and water (100 ml) were added, and the organic layer was partitioned. The organic layer is washed with water, 3% hydrochloric acid, and water, and then dehydrated with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the crude product was purified by silica-gel chromatography, and 2,7-dibromo-9,9-dioctylfluorene was obtained. (Amount: 26.85 g, yield: 79%)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
37.5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.0 g (31.0 mmol) of 2,7-dibromofluorene, 19.7 g (89.0 mmol) of 1-bromooctane, 25 ml of dimethylsulfoxide, 24.9 g (623 mmol) of sodiumhydroxide and 50 ml of water were added to a 200 ml three-necked flask equipped with a reflux condenser, and this mixture was heated to 80° C. After the dissolution of the 2,7-dibromofluorene was confirmed, 608 mg (2.66 mmol) of benzyltriethylammonium chloride was added, and the resulting mixture was heated and agitated for 20 hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
608 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Dibromofluorene (320 g) prepared previously (as described above) is added to a KOH solution (1-l, 50% w/w) and Aliquat-336 (3 ml) at 85° C. in a 3 l three-necked round bottomed flask equipped with a magnetic stirrer, reflux condenser and dropping funnel. The suspension was heated to 85° C. at which temperature n-octylbromide (500 ml) is added dropwise, to form eventually a two-phase system. Once the addition is complete the reaction is stirred at 85° C. overnight, and then allowed to cool to room temperature. Dichloromethane is then added to the reaction mixture (500 ml).
Name
Dibromofluorene
Quantity
320 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Aliquat-336
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

This compound was prepared from 2,7-dibromofluorene and n-octyl bromide, using a similar procedure as described in Example III. The product was obtained in an 85% yield as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 9,9-Dioctyl-2,7-dibromofluorene utilized in polymer synthesis, and what makes this approach advantageous?

A1: 9,9-Dioctyl-2,7-dibromofluorene serves as a crucial monomer in the synthesis of π-conjugated polymers via direct arylation polycondensation []. This method directly couples the monomer with aromatic compounds like 3,4-ethylenedioxythiophene, forming a carbon-carbon bond between them.

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